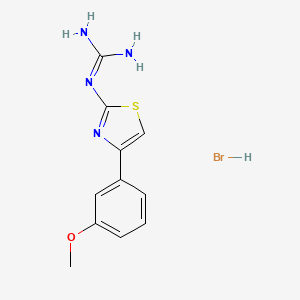
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester is a complex organic compound with the molecular formula C22H25N5O6 and a molecular weight of 455.46 g/mol. This compound is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide. It is typically found as an orange solid and is soluble in solvents like acetone, chloroform, and dichloromethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester involves multiple steps. One common method includes the diazotization of 4-amino-3-nitrobenzoic acid followed by coupling with 4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)amine. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: As an intermediate in the synthesis of Balsalazide, it plays a role in the treatment of inflammatory bowel diseases.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester involves its conversion to active metabolites in the body. These metabolites exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the azo and carbamoyl groups.
Propanoic acid, 3-methoxy-, methyl ester: Similar ester functional group but lacks the aromatic and azo components.
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Similar ester and amide groups but different overall structure.
Uniqueness
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester is unique due to its combination of azo, amide, and ester functional groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H25N5O6 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 3-[[4-[[2-amino-5-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C22H25N5O6/c1-32-19(28)9-11-24-21(30)14-3-6-16(7-4-14)26-27-18-13-15(5-8-17(18)23)22(31)25-12-10-20(29)33-2/h3-8,13H,9-12,23H2,1-2H3,(H,24,30)(H,25,31) |
InChI Key |
LXLGPLXSDARDFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
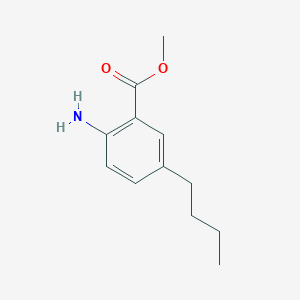
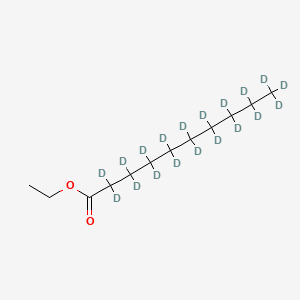
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
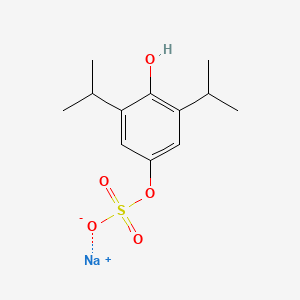


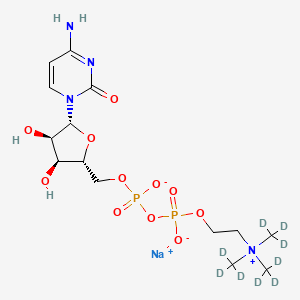
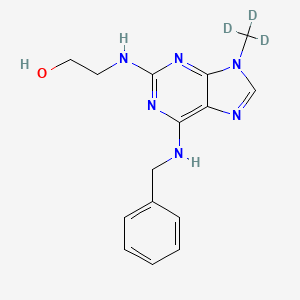
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
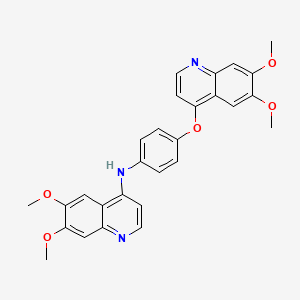
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
